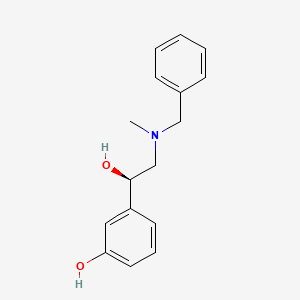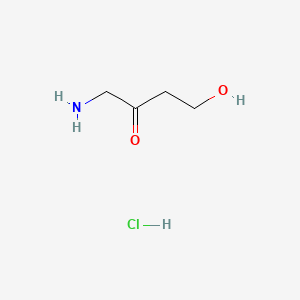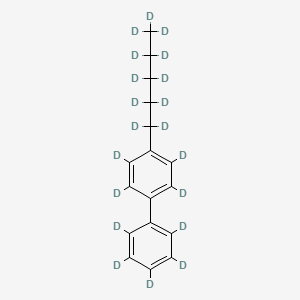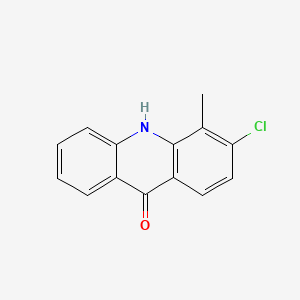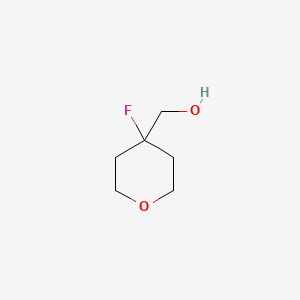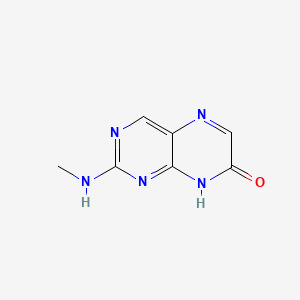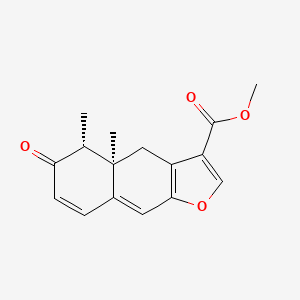
Warburgin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Warburgin is a natural product found in Warburgia ugandensis with data available.
Aplicaciones Científicas De Investigación
Metabolic Impact in Cancer
Warburgin's research applications are predominantly centered around its role in cancer metabolism. The "Warburg effect," a phenomenon where cancer cells preferentially utilize glycolysis over oxidative phosphorylation for energy production, even in the presence of oxygen, is a key area of study. Studies have highlighted the metabolic reprogramming in cancer cells, emphasizing the importance of this compound in understanding tumor metabolism and the potential for therapeutic targeting. This reprogramming includes an increased uptake of glucose and production of lactate by tumors, as compared to normal tissues, and is linked to altered mitochondrial function (Altman, Stine, & Dang, 2016; Koppenol, Bounds, & Dang, 2011; Nguyen et al., 2020)(Altman et al., 2016)(Koppenol et al., 2011)(Nguyen et al., 2020).
Traditional Uses and Pharmacology of Warburgia Species
Research on Warburgia species, related to this compound, has documented their traditional uses and pharmacological properties. These include antibacterial, antifungal, antimycobacterial, antioxidant, anti-inflammatory, and cytotoxic activities. The various extracts of Warburgia species, particularly from stem bark and leaves, have been used to treat a range of human and animal ailments (Maroyi, 2014; Leonard & Viljoen, 2015)(Maroyi, 2014)(Leonard & Viljoen, 2015).
Metabolic Therapies in Cancer
This compound's applications extend to the development of metabolic therapies targeting cancer cell metabolism. By targeting specific enzymes involved in central carbon metabolism, research has shown the potential of reversing the Warburg effect in cancer cells, thus impacting tumor growth. This highlights the potential of this compound in developing novel cancer treatments (Moreira et al., 2019)(Moreira et al., 2019).
Propiedades
Número CAS |
10208-62-5 |
|---|---|
Fórmula molecular |
C16H16O4 |
Peso molecular |
272.3 |
Nombre IUPAC |
methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C16H16O4/c1-9-13(17)5-4-10-6-14-11(7-16(9,10)2)12(8-20-14)15(18)19-3/h4-6,8-9H,7H2,1-3H3/t9-,16+/m0/s1 |
Clave InChI |
WMGPMCXBYLQVBP-XXFAHNHDSA-N |
SMILES |
CC1C(=O)C=CC2=CC3=C(CC12C)C(=CO3)C(=O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,4S)-N-[(2S)-1-[[(2S)-1-[[(1R,2S)-3-cyclohexyl-1-[(5S)-3-ethyl-2-oxo-1,3-oxazolidin-5-yl]-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3,4-dihydroxypyrrolidine-1-carboxamide](/img/structure/B592453.png)
